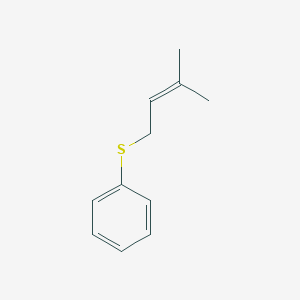

Prenylphenyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-2-enylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14S/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZWUNJQCIIVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCSC1=CC=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00317084 | |

| Record name | Benzene, [(3-methyl-2-butenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10276-04-7 | |

| Record name | [(3-Methyl-2-buten-1-yl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10276-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ((3-methyl-2-butenyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenylphenyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, [(3-methyl-2-butenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, [(3-methyl-2-buten-1-yl)thio] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Characterization of Prenylphenyl Sulfide: A Technical Guide for Researchers

Introduction: The Emerging Potential of Prenylated Phenyl Sulfides in Medicinal Chemistry

Prenylphenyl sulfides, a class of organosulfur compounds, are gaining increasing attention within the scientific community, particularly in the realm of drug discovery and development. The incorporation of a prenyl group into a phenyl sulfide scaffold introduces unique lipophilic and conformational properties, which can significantly influence a molecule's biological activity.[1][2] The sulfur atom itself, in a thioether linkage, is a key pharmacophore found in numerous FDA-approved drugs, contributing to metabolic stability, receptor binding, and diverse pharmacological effects.[1] This guide provides a comprehensive overview of the synthesis and characterization of prenylphenyl sulfide, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Strategic Synthesis of this compound

The construction of the C-S bond in this compound can be efficiently achieved through several established synthetic methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and tolerance of other functional groups. Two primary and reliable strategies are the nucleophilic substitution analogous to the Williamson ether synthesis and the thiol-ene "click" reaction.

Thia-Etherification via Nucleophilic Substitution: A Workhorse Method

This approach, analogous to the well-established Williamson ether synthesis, remains a robust and widely used method for preparing asymmetrical sulfides.[3] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a thiophenoxide ion on an electrophilic prenyl source.

Causality Behind Experimental Choices:

-

Nucleophile Generation: Thiophenol is weakly acidic and can be readily deprotonated by a suitable base to form the highly nucleophilic thiophenoxide anion. Common bases include sodium hydroxide, potassium carbonate, or sodium hydride. The choice of base is dictated by the solvent and the desired reaction temperature. For instance, sodium hydroxide in a protic solvent like ethanol is a common and cost-effective choice.

-

Electrophile Selection: Prenyl bromide is the most common electrophile due to the good leaving group ability of the bromide ion, which facilitates the SN2 reaction.

-

Solvent System: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often preferred as they effectively solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of thiophenol (1.0 eq.) in DMF (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (1.5 eq.).

-

Nucleophile Formation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium thiophenoxide.

-

Electrophile Addition: Add prenyl bromide (1.2 eq.) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (thiophenol) is consumed. The reaction is typically complete within 2-4 hours at room temperature.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound via SN2 reaction.

Thiol-Ene Radical Addition: A "Click" Chemistry Approach

For substrates where the SN2 reaction might be sluggish or lead to side products, the thiol-ene reaction offers a highly efficient and atom-economical alternative. This reaction proceeds via a free-radical mechanism and is considered a "click" reaction due to its high yield, stereoselectivity, and tolerance of a wide range of functional groups.

Causality Behind Experimental Choices:

-

Initiation: The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or by UV irradiation.

-

Regioselectivity: The addition of the thiyl radical to the alkene (in this case, a prenyl-containing alkene) proceeds with anti-Markovnikov regioselectivity.

-

Reaction Conditions: The reaction is often carried out under inert atmosphere to prevent oxidation of the thiol and quenching of the radical intermediates.

Comprehensive Characterization of this compound

Rigorous characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound.

Predicted ¹H and ¹³C NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-Ar | 7.20-7.40 | Multiplet | - | Phenyl protons |

| H-vinyl | 5.30-5.40 | Triplet | ~7.5 | =CH- |

| H-allyl | 3.50-3.60 | Doublet | ~7.5 | -S-CH₂- |

| H-methyl (cis) | 1.75 | Singlet | - | =C(CH₃)₂ |

| H-methyl (trans) | 1.65 | Singlet | - | =C(CH₃)₂ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-Ar (ipso) | 135-138 | C-S |

| C-Ar | 128-130 | Aromatic CH |

| C-vinyl (quat) | 135-138 | =C(CH₃)₂ |

| C-vinyl (CH) | 120-123 | =CH- |

| C-allyl | 35-38 | -S-CH₂- |

| C-methyl (cis) | 25-27 | =C(CH₃)₂ |

| C-methyl (trans) | 18-20 | =C(CH₃)₂ |

Diagram of the Characterization Logic

Caption: Logical flow for the structural confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₄S) is expected at m/z = 178.

-

Key Fragmentation Patterns: Common fragmentation pathways for sulfides include cleavage of the C-S bond. Expect to see fragments corresponding to the loss of the prenyl group ([M - C₅H₉]⁺ at m/z = 109, the thiophenyl cation) and the formation of the prenyl cation ([C₅H₉]⁺ at m/z = 69). The presence of sulfur can be confirmed by the isotopic peak at M+2, which is approximately 4.4% of the intensity of the M+ peak, characteristic of the ³⁴S isotope.[4]

Other Analytical Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups. Expect to see C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring and the prenyl double bond, and the C-S stretching vibration.

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are invaluable for assessing the purity of the final product.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.

-

Bioavailability and Lipophilicity: The prenyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Enzyme Inhibition: Prenylated compounds are known to interact with a variety of enzymes. The this compound motif could be explored for its potential to inhibit enzymes involved in disease pathways.

-

Antioxidant and Anti-inflammatory Properties: Organosulfur compounds often exhibit antioxidant properties. The sulfide moiety in this compound can be reversibly oxidized, potentially contributing to cellular redox homeostasis.[5]

Conclusion and Future Directions

This guide has outlined the fundamental principles and practical methodologies for the synthesis and characterization of this compound. The straightforward synthetic routes and the array of powerful analytical techniques available allow for the efficient production and confident identification of this promising molecule. As the demand for novel therapeutic agents continues to grow, the exploration of unique chemical scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery. Further research into the biological activities of this compound and its derivatives is highly encouraged and is poised to uncover new therapeutic opportunities.

References

-

Royal Society of Chemistry. (n.d.). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5 Table of cont. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2005). Synthesis of desthio prenylcysteine analogs: sulfur is important for biological activity. Retrieved from [Link]

-

Britannica. (n.d.). Organosulfur compound. Retrieved from [Link]

-

JoVE. (n.d.). Video: Preparation and Reactions of Sulfides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]

-

NIST. (n.d.). Carbonyl sulfide - the NIST WebBook. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

MDPI. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Retrieved from [Link]

- Google Patents. (n.d.). US4006186A - Process for the preparation of thiophenols.

-

Chem-Station. (n.d.). synthesis of thiophenol from phenol. Retrieved from [Link]

-

MDPI. (2022). Theoretical Evaluation of Sulfur-Based Reactions as a Model for Biological Antioxidant Defense. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Google Patents. (n.d.). WO2007066845A1 - Process for preparation of thiophenol derivatives.

Sources

- 1. Synthesis of desthio prenylcysteine analogs: sulfur is important for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Phenyl Prenyl Sulfide

Abstract

This technical guide provides an in-depth exploration of phenyl prenyl sulfide, a key organosulfur intermediate. While not as extensively documented as some common sulfides, its unique structural motif, combining an aromatic phenyl group with a reactive prenyl (3-methylbut-2-enyl) moiety, makes it a valuable substrate for organic synthesis and a potential pharmacophore in medicinal chemistry. This document details the compound's chemical identity, outlines a robust and validated synthetic protocol, explores its chemical reactivity—particularly its oxidation to corresponding sulfoxides and sulfones—and discusses its potential applications. The guide is structured to deliver not only procedural steps but also the underlying mechanistic causality, ensuring a thorough understanding for researchers in drug development and synthetic chemistry.

Chemical Identity and Properties

Nomenclature and Structure

The compound commonly referred to as "prenylphenyl sulfide" is systematically named in accordance with IUPAC nomenclature.

-

IUPAC Name: (3-Methylbut-2-en-1-yl)(phenyl)sulfane

-

Common Names: Phenyl prenyl sulfide, Phenylthio-3-methyl-2-butene

-

Structure: The molecule consists of a phenyl ring and a prenyl group linked by a sulfur atom.

Chemical Identifiers

Precise identification is critical for database searches, procurement, and regulatory compliance.

| Identifier | Value |

| CAS Number | 20739-59-9 |

| Molecular Formula | C₁₁H₁₄S |

| Molecular Weight | 178.30 g/mol |

Physicochemical Properties (Predicted)

Experimental data for this specific compound is sparse. The following properties are predicted based on its structure and comparison with analogous compounds like phenyl propyl sulfide.

| Property | Predicted Value |

| Boiling Point | ~250-260 °C at 760 mmHg |

| Density | ~0.98 g/cm³ |

| Refractive Index | ~1.57 |

| LogP | ~4.1 |

Synthesis and Mechanistic Insights

The most direct and reliable method for synthesizing phenyl prenyl sulfide is through the nucleophilic substitution of a prenyl halide with thiophenolate, an analogue of the Williamson ether synthesis.

Primary Synthetic Route: S-Alkylation of Thiophenol

This synthesis involves the deprotonation of thiophenol to form the highly nucleophilic thiophenolate anion, which then displaces a halide from prenyl bromide (1-bromo-3-methyl-2-butene).

Overall Reaction: C₆H₅SH + BrCH₂CH=C(CH₃)₂ + Base → C₆H₅SCH₂CH=C(CH₃)₂ + Base·HBr

The choice of base and solvent is crucial for optimizing yield and minimizing side reactions. A moderately strong base like potassium carbonate is sufficient to deprotonate the acidic thiophenol (pKa ≈ 6.6)[1], while a polar aprotic solvent like N,N-dimethylformamide (DMF) effectively solvates the cation without interfering with the nucleophile.[2]

Mechanistic Considerations

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.

-

Deprotonation: The base (e.g., K₂CO₃) removes the acidic proton from thiophenol, generating the potent phenylthiophenolate nucleophile (C₆H₅S⁻).

-

Nucleophilic Attack: The thiophenolate anion attacks the electrophilic carbon atom bearing the bromine on prenyl bromide. This occurs in a single, concerted step where the C-S bond forms as the C-Br bond breaks. Prenyl bromide is an excellent substrate as it is a primary allylic halide, which readily undergoes Sₙ2 reactions.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

Thiophenol (C₆H₅SH)

-

Prenyl bromide (1-bromo-3-methyl-2-butene)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hexane

-

10% Aqueous Sodium Hydroxide (NaOH)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add thiophenol (1.0 eq) and anhydrous potassium carbonate (1.3 eq) to anhydrous DMF.

-

Addition of Electrophile: Stir the mixture at room temperature (20-25 °C). Add prenyl bromide (1.1 eq) dropwise over 15 minutes. The dropwise addition helps control any potential exotherm.

-

Reaction: Allow the mixture to stir at room temperature overnight to ensure the reaction proceeds to completion.[2]

-

Workup - Quenching: Pour the reaction mixture into a separatory funnel containing deionized water. This will precipitate the organic product and dissolve the DMF and inorganic salts.

-

Workup - Extraction: Extract the aqueous mixture with hexane (3x volumes). The nonpolar product will partition into the hexane layer.

-

Workup - Washing: Wash the combined organic layers with a 10% aqueous NaOH solution to remove any unreacted thiophenol, followed by washing with deionized water until the aqueous layer is neutral.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product, a yellow liquid, should be purified by silica gel column chromatography.[2]

-

Chromatography: A nonpolar eluent system, such as hexane or a hexane/methylene chloride mixture, is effective.

-

Characterization: The structure and purity of the final product can be confirmed using standard spectroscopic methods. Based on analogous structures, the following spectral data are expected:[2][3]

-

¹H NMR: Signals corresponding to the phenyl protons (~7.1-7.4 ppm), the vinylic proton (~5.2 ppm), the methylene protons adjacent to sulfur (~3.5 ppm), and the two methyl groups on the double bond (~1.6-1.7 ppm).

-

¹³C NMR: Aromatic carbons (~125-135 ppm), vinylic carbons, and aliphatic carbons.

-

Mass Spectrometry (MS): A molecular ion peak (M⁺) corresponding to the molecular weight of 178.30.

-

Workflow for the Synthesis of Phenyl Prenyl Sulfide

Caption: Sₙ2 synthesis of phenyl prenyl sulfide from thiophenol.

Chemical Reactivity and Applications

The synthetic utility of phenyl prenyl sulfide stems from the distinct reactivity of the sulfide linkage and the prenyl group's double bond.

Oxidation of the Sulfide Moiety

The sulfur atom in phenyl prenyl sulfide can be selectively oxidized to form the corresponding sulfoxide and sulfone. This transformation is highly valuable as sulfoxides and sulfones are important functional groups in many pharmaceutical compounds.[4]

-

To Sulfoxide: Selective oxidation to phenyl prenyl sulfoxide can be achieved using one equivalent of a mild oxidizing agent like hydrogen peroxide (H₂O₂) in a solvent such as acetic acid.[5] This method is favored for its "green" credentials, avoiding transition metals and harsh reagents.

-

To Sulfone: Further oxidation to phenyl prenyl sulfone requires more forceful conditions, such as an excess of H₂O₂ or stronger oxidants like meta-chloroperoxybenzoic acid (m-CPBA).[6][7]

The stepwise oxidation allows for the controlled synthesis of three distinct compounds from a single precursor, expanding its synthetic utility.

Oxidation Pathway of Phenyl Prenyl Sulfide

Caption: Stepwise oxidation of the sulfide to sulfoxide and sulfone.

Applications in Organic Synthesis and Drug Development

Aryl sulfides are a prevalent structural motif in a wide range of pharmaceuticals and biologically active compounds.[8][9] Their presence is critical to the efficacy of drugs used to treat cancer, HIV, and inflammation.[8]

-

Synthetic Intermediate: Phenyl prenyl sulfide serves as a versatile intermediate. The sulfide can be used to direct ortho-lithiation of the phenyl ring, and the prenyl group offers a site for various electrophilic addition reactions.

-

Pharmacophore: The aryl sulfide moiety is a recognized pharmacophore. The sulfur atom can act as a hydrogen bond acceptor and its lipophilic nature can improve a drug candidate's membrane permeability and pharmacokinetic profile. The prenyl group is also a common feature in natural products with diverse biological activities.

-

Late-Stage Functionalization: The development of modern cross-coupling reactions allows for the synthesis of complex aryl sulfides from aryl halides, making this class of compounds accessible for late-stage modification in drug discovery programs.[10]

Safety and Handling

As with all organosulfur compounds, appropriate safety precautions must be observed.

-

Handling: Phenyl prenyl sulfide and its precursor, thiophenol, should be handled in a well-ventilated fume hood. Thiophenol is known for its potent and unpleasant odor.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

Conclusion

Phenyl prenyl sulfide, or (3-methylbut-2-en-1-yl)(phenyl)sulfane, is a synthetically accessible and valuable organosulfur compound. Its preparation via a robust Sₙ2 pathway is straightforward and high-yielding. The compound's true potential lies in its utility as a versatile intermediate, allowing for controlled oxidation to sulfoxides and sulfones, and serving as a building block for more complex molecules. Given the established importance of the aryl sulfide motif in medicinal chemistry, phenyl prenyl sulfide represents a promising scaffold for the development of novel therapeutics and advanced organic materials.

References

-

PrepChem. (n.d.). Synthesis of polyprenyl phenyl sulfide. Retrieved from [Link]

-

PubChem. (n.d.). Phenacyl phenyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenyl vinyl sulfide. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl Vinyl Sulfide. National Center for Biotechnology Information. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Biocatalytic Oxidation of Sulfides to Sulfones. Retrieved from [Link]

-

Ghorbani-Choghamarani, A., & Norouzi, M. (2015). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 20(7), 11838–11847. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl propyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

Molbase. (n.d.). 3-methyl-2-phenylbut-2-ene. Retrieved from [Link]

-

MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]

-

ResearchGate. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Triphenylphosphine sulfide. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

-

Beilstein Journals. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Aryl sulfide-containing pharmaceuticals. Retrieved from [Link]

-

PubChem. (n.d.). (3-Methylbut-1-EN-1-YL)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Retrieved from [Link]

-

ACS Publications. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Retrieved from [Link]

-

Nanomaterials Chemistry. (2023). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Retrieved from [Link]

Sources

- 1. Thiophenol - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. BENZYL PHENYL SULFIDE(831-91-4) 1H NMR spectrum [chemicalbook.com]

- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nanomaterchem.com [nanomaterchem.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Isomers of Prenylphenyl Sulfide and Their Stability

Abstract

This technical guide provides a comprehensive overview of the isomers of prenylphenyl sulfide, with a focus on their synthesis, characterization, and relative thermodynamic stability. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of studying these compounds. We will explore the structural nuances of ortho-, meta-, and para-prenylphenyl sulfide, the mechanistic intricacies of their interconversion via the thio-Claisen rearrangement, and robust methodologies for determining their stability. This guide integrates field-proven insights with established scientific principles to offer a self-validating framework for the investigation of this compound isomers and related aryl allyl sulfides.

Introduction: The Significance of Isomerism in Aryl Allyl Sulfides

Aryl allyl sulfides, a class of organosulfur compounds, are versatile intermediates in organic synthesis and are present in various natural products and pharmacologically active molecules. The position of the allyl group on the phenyl ring significantly influences the molecule's steric and electronic properties, which in turn dictates its reactivity, biological activity, and stability. This compound, with its 3-methylbut-2-enyl (prenyl) substituent, serves as an excellent model system for understanding the interplay of these factors.

The three primary positional isomers of this compound—ortho, meta, and para—exhibit distinct physical and chemical characteristics. A thorough understanding of their relative stabilities is crucial for controlling reaction outcomes, designing stable drug candidates, and elucidating biosynthetic pathways. This guide will provide the necessary theoretical foundation and practical protocols to investigate these isomeric systems.

Isomeric Landscape of this compound

The isomers of this compound are categorized based on the substitution pattern of the prenyl group on the phenyl ring.

-

Ortho-prenylphenyl sulfide (1): The prenyl group is attached to the carbon atom adjacent to the sulfur-bearing carbon.

-

Meta-prenylphenyl sulfide (2): The prenyl group is positioned one carbon away from the sulfur-bearing carbon.

-

Para-prenylphenyl sulfide (3): The prenyl group is located opposite to the sulfur-bearing carbon.

The spatial arrangement of the bulky prenyl group relative to the sulfide moiety introduces varying degrees of steric hindrance and influences the electronic distribution within the aromatic ring. Generally, the para isomer is expected to be the most thermodynamically stable due to minimized steric repulsion.[1] The ortho isomer experiences the most significant steric strain, which can raise its ground-state energy.[2]

Synthetic Pathways to this compound Isomers

The synthesis of specific isomers of this compound requires regioselective control. The following protocols outline general approaches that can be adapted for this purpose.

General Synthesis of Aryl Sulfides

A common method for the synthesis of aryl sulfides is the nucleophilic substitution of an aryl halide with a thiolate. For prenylphenyl sulfides, this would involve the reaction of a bromoprenylbenzene with thiophenol in the presence of a base, or the reaction of a bromobenzene with prenylthiol. However, to achieve regioselectivity, it is often more practical to start with the appropriately substituted thiophenol or bromobenzene.

Protocol: Synthesis of para-Prenylphenyl Sulfide

This protocol describes a representative synthesis of p-prenylphenyl sulfide from p-bromotoluene, which can be adapted for the other isomers by starting with the corresponding ortho- or meta-bromotoluene.

Step 1: Prenylation of p-Bromotoluene (Friedel-Crafts Alkylation)

-

To a stirred solution of p-bromotoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 eq).

-

Slowly add prenyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding ice-water.

-

Extract the organic layer with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain p-bromo-prenylbenzene.

Step 2: Thiolation of p-bromo-prenylbenzene

-

In a round-bottom flask, dissolve p-bromo-prenylbenzene (1.0 eq) and a palladium catalyst (e.g., Pd(dba)₂) with a suitable phosphine ligand (e.g., Xantphos) in an appropriate solvent like dioxane.

-

Add sodium thiomethoxide (NaSMe, 1.2 eq) and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C.

-

Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting p-prenylphenyl methyl sulfide by column chromatography.

Note: This is a generalized procedure. Optimization of catalysts, ligands, solvents, and reaction conditions is crucial for achieving high yields and purity.

The Thio-Claisen Rearrangement: Interconversion of Isomers

The thio-Claisen rearrangement is a[3][3]-sigmatropic rearrangement that is fundamental to the chemistry of allyl aryl sulfides.[4] This thermal or acid-catalyzed process allows for the interconversion of isomers, typically proceeding from an allyl phenyl sulfide to an ortho-allylthiophenol.[5][6]

The mechanism involves a concerted pericyclic transition state, leading to the formation of a new carbon-carbon bond and the cleavage of a carbon-sulfur bond.[7] In the context of this compound, the ortho-isomer can be formed from the S-prenyl thiophenol through this rearrangement. The regioselectivity of the aromatic Claisen rearrangement is influenced by the electronic nature of substituents on the aromatic ring.[6] Electron-donating groups tend to favor migration further from the substituent, while electron-withdrawing groups favor migration towards it.[6]

Caption: The thio-Claisen rearrangement of S-prenyl thiophenol.

Characterization of this compound Isomers

Unambiguous characterization of the ortho, meta, and para isomers is essential. A combination of spectroscopic techniques provides a detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers.[3][8] The substitution pattern on the aromatic ring gives rise to distinct chemical shifts and coupling patterns.

-

¹H NMR: The aromatic region of the ¹H NMR spectrum will show different splitting patterns for each isomer. The para-isomer will exhibit a more symmetrical pattern (typically two doublets), while the ortho- and meta-isomers will display more complex multiplets. The chemical shifts of the prenyl group protons can also be subtly influenced by their proximity to the sulfide group.

-

¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum will differ based on the symmetry of the isomer. The para-isomer, being the most symmetrical, will have the fewest aromatic carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While the molecular ion peak will be the same for all isomers, their fragmentation patterns under electron impact (EI) or other ionization techniques may differ.[4][9][10] The fragmentation of allyl aryl sulfides often involves cleavage of the allyl group and rearrangements.[1][9] Characteristic fragment ions can help in the identification of the isomers.[9]

Determining the Thermodynamic Stability of Isomers

The relative thermodynamic stability of the this compound isomers can be determined through both experimental and computational methods.

Experimental Determination of Stability

6.1.1. Calorimetry

Calorimetry, specifically bomb calorimetry to determine the heat of combustion, is a direct method for measuring the relative thermodynamic stability of isomers.[11][12] The isomer with the lowest heat of combustion is the most stable.[12]

Protocol: Determination of Enthalpy of Combustion using a Bomb Calorimeter

-

Calibration: Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid.

-

Sample Preparation: Accurately weigh a sample of the purified this compound isomer into a crucible.

-

Assembly: Place the crucible in the bomb, add a small amount of water to the bomb, and pressurize it with pure oxygen.

-

Combustion: Immerse the bomb in a known volume of water in the calorimeter, and ignite the sample electrically.

-

Temperature Measurement: Record the temperature change of the water.

-

Calculation: Calculate the heat of combustion using the temperature change, the heat capacity of the calorimeter, and the mass of the sample.

-

Repeat: Repeat the procedure for each isomer to determine their relative stabilities.

Caption: Experimental workflow for determining isomer stability via calorimetry.

6.1.2. Isomerization Equilibration

By heating a mixture of the isomers in the presence of a catalyst (e.g., a strong acid) that facilitates interconversion (via the thio-Claisen rearrangement), an equilibrium mixture can be obtained. The ratio of the isomers at equilibrium, determined by techniques like quantitative NMR (qNMR), reflects their relative Gibbs free energies.[9][13]

Computational Determination of Stability

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of isomers.[13] By calculating the Gibbs free energy of formation for each isomer, their thermodynamic stability can be compared.

Protocol: DFT Calculation of Relative Isomer Stability

-

Structure Optimization: Build the 3D structures of the ortho, meta, and para isomers of this compound. Perform a geometry optimization for each isomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Gibbs Free Energy Calculation: The Gibbs free energy (G) is calculated from the electronic energy (E), the ZPVE, and the thermal corrections to the enthalpy (H) and entropy (S) at a given temperature (usually 298.15 K).

G = H - TS = (E + ZPVE + H_trans + H_rot + H_vib) - T(S_trans + S_rot + S_vib)

-

Relative Stability: Compare the calculated Gibbs free energies of the isomers. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.

Caption: Computational workflow for determining relative isomer stability using DFT.

Data Summary

| Isomer | Expected Relative Stability | Rationale |

| Para | Most Stable | Minimal steric hindrance between the prenyl group and the sulfide moiety.[1] |

| Meta | Intermediate Stability | Moderate steric interaction. |

| Ortho | Least Stable | Significant steric strain due to the proximity of the bulky prenyl group and the sulfide group.[2] |

Conclusion

The study of this compound isomers provides a valuable model for understanding the factors that govern the stability and reactivity of aryl allyl sulfides. This guide has outlined the key synthetic, characterization, and stability determination methodologies essential for a comprehensive investigation. While specific thermodynamic data for these isomers remains a subject for future research, the principles and protocols detailed herein provide a robust framework for such an endeavor. The interplay of steric and electronic effects, coupled with the dynamic nature of the thio-Claisen rearrangement, makes this class of compounds a rich area for continued exploration in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

JEOL Ltd. Analyze of stereoisomer by NMR. [Link]

-

Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

-

Waddell, M. K., et al. (2019). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. World Journal of Chemical Education, 7(3), 216-224. [Link]

-

ScienceDirect. Experimental methods in the study of thermodynamic polymorph stability relationships. [Link]

-

Reddit. (2014). How to do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure? [Link]

-

Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. [Link]

-

Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. [Link]

-

Wikipedia. Claisen rearrangement. [Link]

-

Chemistry LibreTexts. (2023). 12.3: Heat Capacity, Enthalpy, and Calorimetry. [Link]

-

Chegg. (2022). Solved The relative thermodynamic stability of isomeric. [Link]

-

ResearchGate. (2018). Understanding the molecular mechanism of thio-Claisen rearrangement of allyl phenyl sulfide and allyl vinyl sulfide using bonding evolution theory coupled with NCI analysis. [Link]

-

MDPI. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. [Link]

-

YouTube. (2020). Calorimetry: Calculate Enthalpy. [Link]

-

Organic Syntheses. phenyl vinyl sulfide. [Link]

-

Semantic Scholar. Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2- butynyl)sulfanyl]thiophene. [Link]

-

Quora. (2016). In aromatic compounds , Which is more stable position: ortho or para? Explain. [Link]

-

Wikipedia. Gibbs free energy. [Link]

-

MDPI. (2021). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. [Link]

-

Wikipedia. Standard Gibbs free energy of formation. [Link]

-

Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

-

Chemistry Steps. Ortho, Para, Meta. [Link]

-

Chemistry Steps. (2020). Ortho/Para and Meta Directing Effects in Aromatic Substitution. [Link]

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

MDPI. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. [Link]

- Google Patents. CN102603584A - Preparation method of 2-aminophenyl phenyl sulfide.

- Google Patents. CN102516139B - Synthesis method of phenyl sulfide compound.

-

PubMed. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. [Link]

-

RSC Publishing. (2023). Unraveling the S–S⋯π interactions in furan–disulfide heterodimers: insights from microwave spectroscopy and ab initio computations. [Link]

-

ResearchGate. (2012). CONVENIENT SYNTHESIS OF para-HALOSUBSTITUTED PHENYL SULPHANYL NAPHTHALENES. [Link]

-

ResearchGate. (2014). Possible mechanisms for the synthesis of diphenyl sulfide (a) and... [Link]

-

RSC Publishing. (2013). The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. [Link]

-

YouTube. (2014). Ortho/Para and Meta Directing Effects in Aromatic Substitution. [Link]

-

ResearchGate. (2011). Novel isomers of hexasulfur: Prediction of a stable prism isomer and implications for the thermal reactivity of elemental sulfur. [Link]

Sources

- 1. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. scribd.com [scribd.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Thermodynamic parameters of some benzylidene amino phenyl benzoate liquid crystals | Journalasjt [journalajst.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Prenylphenyl Sulfide in Organic Solvents: Principles, Determination, and Predictive Modeling

Abstract

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application and efficacy. This technical guide provides an in-depth exploration of the solubility of prenylphenyl sulfide in organic solvents. Recognizing the current scarcity of consolidated public data on this specific molecule, this document serves as a comprehensive manual, detailing the core principles of solubility, rigorous experimental methodologies for its determination, and modern predictive modeling techniques. By synthesizing theoretical knowledge with practical, field-proven insights, this guide empowers researchers to systematically approach the solubility characterization of this compound and analogous organosulfur compounds.

Introduction: The Significance of this compound Solubility

This compound, a molecule featuring a phenyl ring and a prenyl group attached to a sulfur atom, represents a structural motif of interest in medicinal chemistry and materials science. The interplay between the aromatic, aliphatic, and sulfur-containing moieties imparts a unique set of physicochemical properties that dictate its behavior in various media. Solubility, in particular, is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and bioavailability.

In the context of drug development, poor aqueous solubility is a major hurdle, while solubility in organic solvents is crucial for synthesis, isolation, and the preparation of dosage forms.[1] For materials science applications, solubility dictates the choice of processing solvents for creating films, coatings, or other functional materials. This guide, therefore, addresses the essential need for a systematic framework to understand and quantify the solubility of this compound.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" provides a foundational, qualitative understanding.[2] This can be dissected into more specific molecular interactions:

-

Polarity and van der Waals Forces: this compound possesses both nonpolar (phenyl and prenyl groups) and polarizable (sulfide) components. Its solubility will be highest in solvents with a similar polarity profile. Nonpolar solvents like hexane will primarily interact through London dispersion forces with the hydrocarbon portions of the molecule. Solvents with some polarity, such as diethyl ether or chloroform, can engage in dipole-dipole interactions with the sulfide group.[3][4]

-

Hydrogen Bonding: this compound is not a hydrogen bond donor but can act as a weak hydrogen bond acceptor at the sulfur atom. Therefore, its solubility in protic solvents like alcohols will be influenced by the solvent's ability to donate a hydrogen bond.

-

Molecular Size and Shape: The relatively large and non-planar structure of this compound can affect how efficiently solvent molecules can pack around it, influencing the entropy of dissolution.[5]

Factors Influencing Solubility:

Several external factors can significantly alter the solubility of this compound:

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.[6]

-

Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.[5][6]

-

Solvent Purity: The presence of impurities in the solvent can alter its polarity and other properties, thereby affecting the measured solubility.

Predictive Approaches to Solubility

In the absence of experimental data, several theoretical models can be employed to estimate the solubility of this compound in various organic solvents. These models provide a rational basis for solvent screening and selection.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameters are a powerful tool for predicting miscibility and solubility based on the principle that "like dissolves like."[7] HSP decomposes the total Hildebrand solubility parameter into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by a point in this three-dimensional "Hansen space." The closer the HSP values of the solute (this compound) and a solvent, the higher the expected solubility. The distance (Ra) between the solute and solvent in Hansen space is a key metric for predicting compatibility.[8]

Kamlet-Taft Solvatochromic Parameters

The Kamlet-Taft parameters provide a measure of solvent polarity based on solvatochromism, the change in color of a dye when dissolved in different solvents.[9] This approach characterizes a solvent by three parameters:

-

α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.[2][10]

-

β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.[2][10]

-

π* (Dipolarity/Polarizability): A measure of the solvent's ability to stabilize a charge or a dipole.[2][10]

By understanding the hydrogen bonding capabilities and polarity of this compound, one can select solvents with complementary Kamlet-Taft parameters to enhance solubility.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical or machine learning-based methods that correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[11][12][13] These models use molecular descriptors calculated from the 3D structure of the solute and solvent to predict solubility.[12][14] While developing a custom QSPR model for this compound would require a substantial amount of experimental data, existing general-purpose solubility prediction models can provide initial estimates.[13]

Experimental Determination of Solubility

A systematic experimental approach is crucial for obtaining accurate and reliable solubility data. The following sections detail a robust workflow for this purpose.

Materials and Equipment

-

This compound: High purity, with characterization data (e.g., NMR, melting point).

-

Solvents: HPLC-grade or equivalent purity for a range of polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, dimethylformamide, dimethyl sulfoxide).

-

Analytical Balance: Accurate to at least 0.1 mg.

-

Temperature-Controlled Shaker/Incubator: To maintain a constant temperature during equilibration.

-

Centrifuge: For separating undissolved solid.

-

Syringes and Syringe Filters: For sample withdrawal and filtration.

-

Volumetric Flasks and Pipettes: For accurate dilutions.

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended for accurate quantification.

Experimental Workflow

The following diagram illustrates a standard workflow for determining the equilibrium solubility of this compound.

Caption: Key Intermolecular Interactions in Solution.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for approaching the solubility of this compound in organic solvents. By combining theoretical principles with robust experimental protocols and predictive modeling, researchers can efficiently characterize this important property. The lack of published quantitative data underscores the necessity of performing the detailed experimental work outlined herein. The resulting data will be invaluable for optimizing synthetic procedures, developing effective purification strategies, and designing novel formulations for a wide range of applications. Future work should focus on building a comprehensive experimental database for this compound and related compounds to develop and validate more accurate QSPR models, further enhancing our predictive capabilities.

References

-

Thioanisole - Solubility of Things. (n.d.). Retrieved January 13, 2026, from [Link]

-

Thioanisole. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Diphenyl sulfide. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved January 13, 2026, from [Link]

-

Biochemistry, Dissolution and Solubility. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved January 13, 2026, from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

Common solvents are displayed according to their Hansen solubility... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Retrieved January 13, 2026, from [Link]

-

Del Vesco, A. P., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. [Link]

-

Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Retrieved January 13, 2026, from [Link]

-

De Fina, K. M., Van, T. T., Fletcher, K. A., & Acree, Jr., W. E. (n.d.). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based. Canadian Journal of Chemistry. [Link]

-

DIPHENYL DISULFIDE | Cas 882-33-7. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

-

Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved January 13, 2026, from [Link]

-

Islam, T., et al. (2022). MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. Malaysian Journal of Analytical Sciences, 26(1), 39-46. [Link]

-

Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Retrieved January 13, 2026, from [Link]

-

IUPAC. (2025). Kamlet–Taft solvent parameters. In IUPAC Compendium of Chemical Terminology (5th ed.). [Link]

-

Thioanisole | C7H8S. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

-

Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

-

ACS Publications. (2023, February 22). Prediction of the Solubility of Acid Gas Hydrogen Sulfide in Green Solvent Ionic Liquids via Quantitative Structure–Property Relationship Models Based on the Molecular Structure. ACS Sustainable Chemistry & Engineering. [Link]

-

PubMed. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. [Link]

-

PubMed. (n.d.). QSPR prediction of aqueous solubility of drug-like organic compounds. [Link]

Sources

- 1. Diphenyl sulfide | 139-66-2 [amp.chemicalbook.com]

- 2. Kamlet-Taft solvent parameters [stenutz.eu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Diphenyl sulfide - Wikipedia [en.wikipedia.org]

- 5. bdmaee.net [bdmaee.net]

- 6. researchgate.net [researchgate.net]

- 7. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 8. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 9. goldbook.iupac.org [goldbook.iupac.org]

- 10. Kamlet-Taft solvent parameters [stenutz.eu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. QSPR prediction of aqueous solubility of drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Natural Occurrence of Prenylphenyl Sulfide Derivatives

For Immediate Release

A Deep Dive into the Molecular Architecture and Biological Significance of a Promising Class of Natural Products

This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the discovery and natural occurrence of prenylphenyl sulfide derivatives. Shifting from rigid templates, this document provides an in-depth, field-proven perspective on the origins, biosynthesis, and isolation of these fascinating molecules, highlighting their potential as a source of novel therapeutic agents.

Introduction: The Emergence of this compound Derivatives

This compound derivatives represent a unique class of natural products characterized by the presence of a prenyl group attached to a phenyl ring, which is in turn linked to a sulfur atom. This distinct structural motif has garnered significant interest in the scientific community due to the diverse and potent biological activities exhibited by these compounds. From antimicrobial and antifungal to cytotoxic and anti-inflammatory properties, the therapeutic potential of this molecular scaffold is just beginning to be understood. This guide will navigate the journey of these compounds from their discovery in diverse natural sources to the elucidation of their intricate biosynthetic pathways.

Natural Occurrence: A Treasure Trove in the Microbial World

The primary sources of this compound derivatives discovered to date are microorganisms, particularly fungi. Endophytic and marine-derived fungi, thriving in unique and competitive environments, have evolved to produce a vast array of secondary metabolites, including these sulfur-containing compounds, as a means of survival and communication.

Fungal Kingdom: A Prolific Source

Fungi, especially from the genus Aspergillus, have been identified as key producers of prenylated compounds. While direct "prenylphenyl sulfides" are not always explicitly named, structurally related compounds containing prenylated indole or phenyl moieties and sulfide bridges are frequently reported. For instance, various prenylated indole alkaloids and diketopiperazine derivatives isolated from marine- and mangrove-derived fungi feature these core components.[1][2] These complex molecules often exhibit significant biological activities, including cytotoxicity against cancer cell lines.[1]

Beyond Fungi: Exploring Other Natural Niches

While fungi are a major source, the search for this compound derivatives is expanding to other organisms. Plants, particularly those from the Allium genus (e.g., garlic), are well-known for their rich diversity of organosulfur compounds.[3] For example, S-allyl-L-cysteine (SAC) and its stereoisomer S-1-propenyl-l-cysteine (S1PC) are prominent sulfur-containing amino acids in aged garlic extract with demonstrated immunomodulatory and antihypertensive effects.[3][4] Although not strictly prenylphenyl sulfides, these compounds share the core feature of a sulfur-carbon bond with a hydrocarbon chain, providing valuable insights into the biosynthesis and bioactivity of related structures. The exploration of bacteria and marine invertebrates for these derivatives is an active area of research, promising new discoveries.

Discovery and Isolation: From Crude Extract to Pure Compound

The journey to identify and characterize a novel this compound derivative is a meticulous process that combines traditional natural product chemistry with modern analytical techniques.

A General Workflow for Isolation and Structure Elucidation

The process typically begins with the collection of a biological sample (e.g., fungal culture, plant material) and subsequent extraction with organic solvents to obtain a crude extract. This extract, a complex mixture of hundreds of compounds, is then subjected to a series of chromatographic separations to isolate individual components.

Experimental Protocol: A Typical Isolation Workflow

-

Extraction: The source material (e.g., fungal mycelium and culture broth) is extracted with a solvent such as ethyl acetate or methanol.

-

Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation based on polarity.

-

Column Chromatography: The resulting fractions are further purified using various column chromatography techniques, including silica gel, Sephadex LH-20, and C18 reversed-phase chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain a pure compound is often achieved using preparative or semi-preparative HPLC.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[5][6][7][8][9]

Caption: General workflow for the isolation of natural products.

Biosynthesis: Nature's Chemical Factories at Work

The biosynthesis of this compound derivatives involves a series of enzymatic reactions that assemble the molecule from simpler precursors. A key step in this process is prenylation, the attachment of a prenyl group (derived from isoprene units) to an aromatic ring.

The Role of Prenyltransferases

Prenyltransferases are a class of enzymes that catalyze the transfer of a prenyl group from a donor molecule, typically dimethylallyl pyrophosphate (DMAPP) or geranylgeranyl pyrophosphate (GGPP), to an acceptor molecule. In the biosynthesis of prenylphenyl sulfides, a prenyltransferase would catalyze the attachment of a prenyl group to a phenyl-containing precursor. Fungi are known to possess a diverse array of prenyltransferases, contributing to the vast structural diversity of their secondary metabolites.

Formation of the Sulfide Bond

The introduction of the sulfur atom and the formation of the sulfide bond can occur through various enzymatic pathways. One common mechanism involves the reaction of a prenylated aromatic intermediate with a sulfur donor, such as the amino acid cysteine. Enzymes like cysteine synthases or other sulfur-transferring enzymes could be involved in this process. The degradation of prenylated proteins in mammals, for instance, releases prenylcysteine derivatives, which are then metabolized by prenylcysteine oxidase.[10][11] While this is a catabolic process, it highlights the biological relevance of the prenyl-cysteine bond.

Caption: A putative biosynthetic pathway for this compound derivatives.

Biological Activities and Future Perspectives

The unique chemical structures of this compound derivatives are often associated with significant biological activities. The lipophilic prenyl group can enhance the ability of the molecule to cross cell membranes, while the sulfide moiety can participate in various biochemical reactions.

Table 1: Reported Biological Activities of Structurally Related Compounds

| Compound Class | Example | Source Organism | Reported Activity | Reference(s) |

| Sulfide Diketopiperazines | Penicibrocazines | Penicillium brocae | Antibacterial | [1] |

| Prenylated Indole Alkaloids | Penipalines B and C | Penicillium paneum | Cytotoxic | [1] |

| S-alkenyl-L-cysteines | S-1-propenyl-l-cysteine | Allium sativum (aged) | Immunomodulatory, Antihypertensive | [3][4] |

| Prenylated Benzaldehydes | Dioxoauroglaucin | Aspergillus sp. | Antifungal | [5] |

The continued exploration of diverse ecological niches, coupled with advancements in analytical and genomic techniques, will undoubtedly lead to the discovery of new this compound derivatives. The elucidation of their biosynthetic pathways will not only provide a deeper understanding of nature's chemical ingenuity but also open avenues for their biotechnological production through synthetic biology approaches. The promising biological activities of these compounds make them attractive lead structures for the development of new drugs to address unmet medical needs.

References

-

Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. (2025). Molecules. [Link]

-

Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. (n.d.). National Center for Biotechnology Information. [Link]

-

Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi. (2016). Marine Drugs. [Link]

-

Showing Compound S-Prenyl-L-cysteine (FDB028916). (2011). FooDB. [Link]

-

Evolution, structure, and drug-metabolizing activity of mammalian prenylcysteine oxidases. (n.d.). Journal of Biological Chemistry. [Link]

-

Novel Bioactive Natural Products from Marine-Derived Penicillium Fungi: A Review (2021–2023). (2024). Marine Drugs. [Link]

-

Formation of cysteine-S-conjugates in the Maillard reaction of cysteine and xylose. (2025). Food Chemistry. [Link]

-

Bioactive Terpenes From Marine-Derived Fungi. (2015). Marine Drugs. [Link]

-

The Pharmacological Effects of S-Propargyl-Cysteine, a Novel Endogenous H2S-Producing Compound. (n.d.). SpringerLink. [Link]

-

Chemical structures of the new compounds isolated from Aspergillus sp. AV-2. (n.d.). ResearchGate. [Link]

-

Effects of S-1-propenylcysteine, a sulfur compound in aged garlic extract, on blood pressure and peripheral circulation in spontaneously hypertensive rats. (n.d.). Journal of Pharmacy and Pharmacology. [Link]

-

S-Prenyl-L-cysteine. (n.d.). PubChem. [Link]

-

Effects of S -1-propenylcysteine, a sulfur compound in aged garlic extract, on blood pressure and peripheral circulation in spontaneously hypertensive rats. (n.d.). ResearchGate. [Link]

-

Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601. (2024). Molecules. [Link]

-

Solid-Phase Synthesis of Prenylcysteine Analogs. (2009). Journal of Organic Chemistry. [Link]

-

Progress in the discovery of new bioactive substances from deep-sea associated fungi during 2020-2022. (n.d.). Frontiers in Marine Science. [Link]

-

Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601. (2024). ResearchGate. [Link]

-

Showing metabocard for S-Prenyl-L-cysteine (HMDB0012286). (n.d.). Human Metabolome Database. [Link]

-

Bioactive Compounds from Marine Sediment Derived Fungi. (2022). Marine Drugs. [Link]

-

A Close View of the Production of Bioactive Fungal Metabolites Mediated by Chromatin Modifiers. (2024). Journal of Fungi. [Link]

-

Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601. (2024). Molecules. [Link]

-

Secondary Metabolites from Penicillium pinophilum SD-272, a Marine Sediment-Derived Fungus. (n.d.). Marine Drugs. [Link]

-

Examples of important fungal specialized metabolites. (n.d.). ResearchGate. [Link]

-

Free Full-Text | Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 | Notes. (n.d.). MDPI. [Link]

-

Navigating the fungal battlefield: cysteine-rich antifungal proteins and peptides from Eurotiales. (n.d.). Frontiers in Fungal Biology. [Link]

-

Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. (2021). Molecules. [Link]

-

Anti-Inflammatory Secondary Metabolites from Penicillium sp. NX-S-6. (2025). ResearchGate. [Link]

-

Anti-Inflammatory Secondary Metabolites from Penicillium sp. NX-S-6. (n.d.). MDPI. [Link]

-

Prenylcysteine oxidase. (n.d.). Wikipedia. [Link]

-

Prenylcysteine oxidase 1, an emerging player in atherosclerosis. (2021). Nature Communications. [Link]

-

Navigating the fungal battlefield: cysteine-rich antifungal proteins and peptides from Eurotiales. (2024). Frontiers in Fungal Biology. [Link]

-

Navigating the fungal battlefield: cysteine-rich antifungal proteins and peptides from Eurotiales. (2024). Frontiers in Fungal Biology. [Link]

-

Prenylcysteine Oxidase 1 Is a Key Regulator of Adipogenesis. (2023). International Journal of Molecular Sciences. [Link]

Sources

- 1. Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of S-1-propenylcysteine, a sulfur compound in aged garlic extract, on blood pressure and peripheral circulation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Evolution, structure, and drug-metabolizing activity of mammalian prenylcysteine oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prenylcysteine oxidase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Toxicology and Safety of Prenylphenyl Sulfide

A Surrogate-Based Approach to Hazard Evaluation

Executive Summary

This technical guide provides a comprehensive toxicological and safety assessment of prenylphenyl sulfide. Due to the absence of specific toxicological data for this compound, this evaluation employs a scientifically rigorous surrogate-based approach. Phenyl sulfide (diphenyl sulfide), a structurally analogous compound, serves as the primary surrogate for assessing acute toxicity, irritation potential, and repeated-dose effects. The assessment of genotoxicity, carcinogenicity, and reproductive toxicity is informed by a weight-of-evidence approach, drawing from data on related aromatic sulfides and general principles of sulfur compound toxicology. This guide is intended for researchers, scientists, and drug development professionals to inform preliminary risk assessments and guide future safety studies.

Introduction: The Need for a Surrogate-Based Assessment

This compound is an organic sulfur-containing compound with potential applications in various fields, including pharmaceutical development. A thorough understanding of its toxicological profile is paramount for ensuring safe handling and use. However, a comprehensive search of the scientific literature and regulatory databases reveals a lack of specific toxicological studies on this compound.

In such instances, a surrogate-based approach is a well-established scientific methodology for preliminary hazard identification. This involves using toxicological data from structurally and chemically similar compounds to infer the potential hazards of the substance . For this guide, phenyl sulfide (diphenyl sulfide) has been selected as the primary surrogate due to its close structural resemblance to the aromatic sulfide core of this compound.

This document will first present the available toxicological data for phenyl sulfide, covering acute toxicity, irritation, and subacute toxicity. Subsequently, it will explore the potential for genotoxicity, carcinogenicity, and reproductive toxicity by considering data from other relevant sulfur-containing organic molecules. Finally, a proposed metabolic pathway for this compound will be discussed to provide a mechanistic context for its potential toxicological effects.

Toxicological Profile of Phenyl Sulfide (Surrogate)

Phenyl sulfide (CAS No. 139-66-2) is a colorless liquid with an unpleasant odor.[1] Its toxicological profile provides the foundational data for this assessment.

Acute Toxicity

Acute toxicity studies are essential for understanding the potential effects of a single, short-term exposure to a substance. For phenyl sulfide, the following data are available:

| Route of Exposure | Species | Test Guideline | Results | Classification | Reference |

| Oral | Rat (female) | OECD 423 | LD50 > 300 - < 2,000 mg/kg | Harmful if swallowed | [2] |

| Dermal | Rat (female) | OECD 402 | LD50 > 5,000 mg/kg | Not classified | [2] |

These results indicate that phenyl sulfide has moderate acute toxicity via the oral route and low acute toxicity via the dermal route.[2]

Skin and Eye Irritation

The potential for a substance to cause local irritation upon contact with the skin and eyes is a critical component of its safety profile.

-

Skin Irritation: In a study conducted on rabbits, phenyl sulfide was found to be irritating to the skin after a 24-hour exposure.[2] This finding is consistent with its classification as a skin irritant.[2]

-

Eye Irritation: Studies on rabbits have shown that phenyl sulfide does not cause eye irritation.[2]

Repeated Dose Toxicity

Repeated or prolonged exposure to a substance can lead to adverse health effects not observed in acute studies. A 4-week repeated-dose toxicity study in female mice administered phenyl sulfide by gavage established a No Observed Adverse Effect Level (NOAEL) of 100 mg/kg .[2] In a 13-week oral study in rats, effects such as changes in liver and bladder weights and effects on food intake were noted.[3]

Assessment of Other Key Toxicological Endpoints (Surrogate and Weight-of-Evidence Approach)